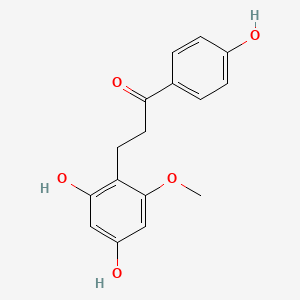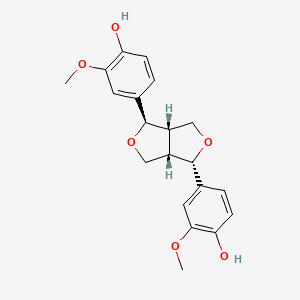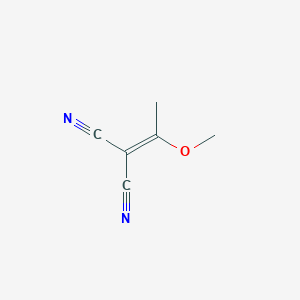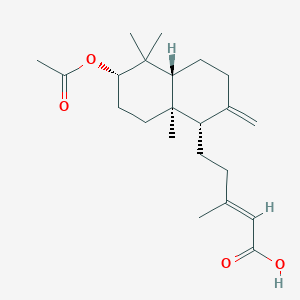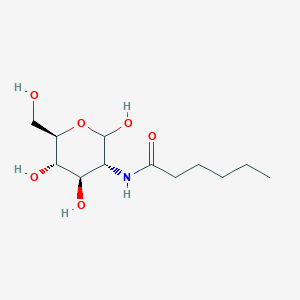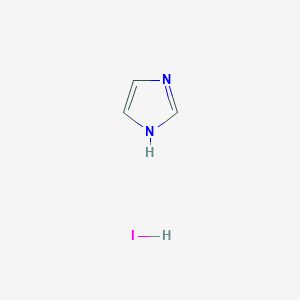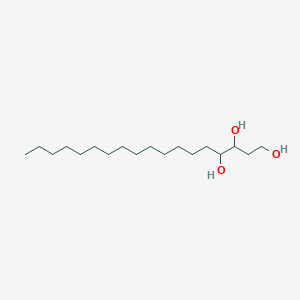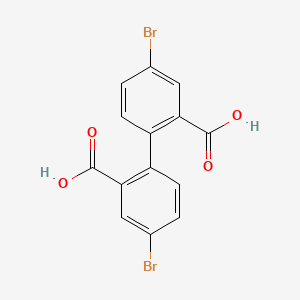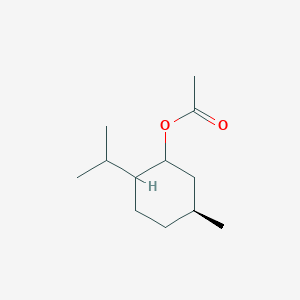
7-Bromo-l-tryptophan
Overview
Description
7-Bromo-l-tryptophan is a brominated derivative of the essential amino acid tryptophan . It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 .
Synthesis Analysis
The synthesis of this compound can be achieved through a fermentative process with Corynebacterium glutamicum . This process employs an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation and is based on glucose, ammonium, and sodium bromide .Molecular Structure Analysis
The molecular structure of this compound consists of a brominated indole ring attached to an amino acid structure . The InChI code for this compound is 1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 .Chemical Reactions Analysis
The bromination of L-tryptophan to form this compound is a key step in its synthesis . This reaction is catalyzed by the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.12 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
Enzymatic Synthesis and Pharmaceutical Applications
7-Bromo-1-tryptophan (7-Br-Trp) is produced through a fermentative process using Corynebacterium glutamicum, indicating its biotechnological synthesis potential. This compound has applications in agriculture, food, and pharmaceutical industries, such as in the synthesis of the 20S-proteasome inhibitor TMC-95A, a pharmaceutical compound (Veldmann et al., 2019).
Enzymatic Optical Resolution in Drug Synthesis
7-Br-Trp is synthesized via enzymatic optical resolution, playing a crucial role in the synthesis of chloropeptin and kistamycin A, important pharmaceutical compounds (Konda-Yamada et al., 2002).
Modular Synthesis for Peptide and Peptidomimetic Synthesis
The compound is used in the modular synthesis of aryl-substituted tryptophan derivatives, a process combining biocatalytic halogenation and chemocatalytic cross-coupling reactions. This is significant for peptide or peptidomimetic synthesis in pharmaceutical research (Frese et al., 2016).
Natural Product Biosynthesis and Microbial Research
7-Br-Trp derivatives are found in sponges (Thorectandra and Smenospongia), where they exhibit antimicrobial properties, underscoring their significance in natural product biosynthesis and microbial research (Segraves & Crews, 2005).
Probing Protein Structure and Dynamics
7-Br-Trp analogs, such as 7-azatryptophan, serve as noninvasive in situ probes for studying protein structure and dynamics, offering an alternative to traditional tryptophan probes in biochemical and structural biology research (Négrerie et al., 1990).
Tryptophan Halogenation in Bacteria
The halogenation of tryptophan, including the production of 7-Br-Trp, is observed in bacteria like Streptomyces toxytricini, highlighting its role in bacterial metabolism and potential for antibiotic research (Zeng & Zhan, 2011).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
7-Bromo-l-tryptophan plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. One notable interaction is with the enzyme anthranilate phosphoribosyltransferase, where this compound acts as an inhibitor. This inhibition occurs at a concentration of approximately 0.03 g/L, leading to a reduction in the enzyme’s activity . Additionally, this compound is involved in the halogenation process catalyzed by FAD-dependent halogenase and NADH-dependent flavin reductase, enzymes that facilitate the incorporation of bromine into the tryptophan molecule .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. In eukaryotic cells, this compound has been shown to inhibit the activities of the 20S proteasome, specifically targeting the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl-peptide-hydrolyzing activities . This inhibition can lead to alterations in protein degradation pathways, affecting cell signaling and gene expression. Furthermore, this compound’s impact on anthranilate phosphoribosyltransferase activity can influence the synthesis of other aromatic compounds, thereby modulating cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The inhibition of anthranilate phosphoribosyltransferase by this compound is a key example, where the compound binds to the enzyme and reduces its catalytic activity . Additionally, the incorporation of bromine into the tryptophan molecule by FAD-dependent halogenase and NADH-dependent flavin reductase highlights the compound’s role in halogenation reactions . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can be produced fermentatively using Corynebacterium glutamicum, with the compound remaining stable under specific conditions . Its growth rate is reduced at higher concentrations, indicating potential long-term effects on cellular function . The stability of this compound in culture media and its degradation products can influence its efficacy and impact in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound in animal models are limited, the general effects of l-tryptophan derivatives can provide insights. For instance, high doses of l-tryptophan have been associated with adverse effects such as tremors, nausea, and dizziness in humans It is plausible that similar effects could be observed with this compound at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic amino acids. The compound is synthesized through the halogenation of l-tryptophan, a process catalyzed by FAD-dependent halogenase and NADH-dependent flavin reductase . This halogenation reaction is part of the broader tryptophan metabolic pathway, which includes the synthesis of various tryptophan derivatives . The presence of this compound can influence metabolic flux and the levels of other metabolites in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. While detailed studies on the transport mechanisms of this compound are limited, it is likely that the compound utilizes similar transport pathways as l-tryptophan. This includes transport across cell membranes via amino acid transporters and distribution within tissues based on its affinity for specific binding proteins . The localization and accumulation of this compound can affect its bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of bromine in the tryptophan molecule could influence its interaction with cellular membranes and organelles
Properties
IUPAC Name |
(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOOBBCGTVDGP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



